molecular formula C22H28N2O3 B12605019 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one CAS No. 918480-88-3

1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B12605019
CAS No.: 918480-88-3
M. Wt: 368.5 g/mol
InChI Key: CLGVPNQRXFBBHZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a piperazine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form the intermediate 1-(3,4-dimethoxyphenyl)piperazine. This intermediate is then reacted with 1-phenylethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one oxime
  • 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-ol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 918480-88-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 368.47 g/mol. Its structure features a piperazine ring, which is commonly associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃
Molecular Weight368.469 g/mol
LogP3.141
PSA42.01 Ų

Research indicates that compounds containing piperazine moieties often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The specific interactions of this compound with these receptors may contribute to its biological effects, including potential anxiolytic and antidepressant properties.

Antidepressant Effects

A study investigating the antidepressant-like effects of related piperazine derivatives found that modifications in the phenyl ring structure significantly enhanced activity. The presence of the dimethoxy group in this compound may similarly enhance its interaction with serotonin receptors, leading to improved mood regulation .

Study on Anticancer Potential

In a comparative study on the cytotoxicity of piperazine derivatives against human cancer cell lines, compounds structurally related to this compound were evaluated. The results indicated that modifications in substituents could lead to enhanced activity against A431 and Jurkat cells, highlighting the importance of structural optimization in drug development .

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of piperazine derivatives revealed that certain substitutions could lead to significant anxiolytic effects in animal models. While direct evidence for this compound is lacking, its structural features suggest a potential for similar outcomes .

Properties

CAS No.

918480-88-3

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H28N2O3/c1-17(18-7-5-4-6-8-18)24-13-11-23(12-14-24)16-20(25)19-9-10-21(26-2)22(15-19)27-3/h4-10,15,17H,11-14,16H2,1-3H3

InChI Key

CLGVPNQRXFBBHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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